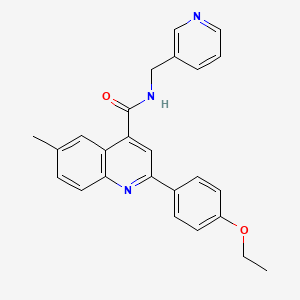
N,N-diallyl-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-2-(ethylthio)benzamide, also known as DATB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DATB belongs to the class of thioamide compounds and is synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
N,N-diallyl-2-(ethylthio)benzamide has shown potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis or programmed cell death in cancer cells, which can lead to the suppression of tumor growth. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of N,N-diallyl-2-(ethylthio)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which can contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-diallyl-2-(ethylthio)benzamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in inhibiting tumor growth and reducing inflammation, making it a potential treatment for cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires expertise in organic chemistry, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N,N-diallyl-2-(ethylthio)benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound. Understanding the mechanism of action can lead to the development of more targeted and effective treatments for cancer and inflammatory diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound in vivo. This can lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
N,N-diallyl-2-(ethylthio)benzamide is synthesized through a series of chemical reactions that involve the condensation of 2-mercaptobenzamide with allyl bromide and sodium hydride. The resulting product is then reacted with allyl alcohol to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHBTDXWGPSJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)

![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)


![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)
